2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-3-2-4-10(7-9)13-15-11-5-6-14-8-12(11)16-13/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYXJLVBZJOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541194 | |
| Record name | 2-(3-Methylphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89074-96-4 | |
| Record name | 2-(3-Methylphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 M Tolyl 1h Imidazo 4,5 C Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the connectivity and spatial relationships of atoms within the 2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazo[4,5-c]pyridine core and the m-tolyl substituent. The protons of the pyridine (B92270) ring are typically observed in the downfield region due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms.
The protons of the m-tolyl group would appear as a singlet for the methyl (CH₃) group and a set of multiplets for the four aromatic protons. The N-H proton of the imidazole (B134444) ring is expected to be a broad singlet, and its chemical shift can be concentration-dependent and may not be observed if it undergoes rapid exchange with a deuterated solvent like D₂O.
Based on data from related imidazo[1,2-a]pyridine (B132010) and 2-phenylpyridine (B120327) structures, the expected chemical shifts can be estimated. tci-thaijo.orgchemicalbook.com For instance, in 2-phenylimidazo[1,2-a]pyridine, the proton signals for the pyridine moiety appear between δ 6.74 and 8.09 ppm. tci-thaijo.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine Ring Protons | 7.0 - 9.0 | m, d, s |
| m-Tolyl Ring Protons | 7.0 - 8.0 | m |
| Methyl Protons (-CH₃) | ~2.4 | s |
| Imidazole N-H | 10.0 - 13.0 | br s |
| Note: Chemical shifts are predictive and based on analogous structures. s=singlet, d=doublet, m=multiplet, br s=broad singlet. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would display signals for all 13 unique carbon atoms. The carbons of the heterocyclic rings are typically found in the range of δ 110-150 ppm. The quaternary carbon of the imidazole ring (C2), attached to the tolyl group, is expected to appear significantly downfield. The methyl carbon of the tolyl group will be observed in the upfield region, typically around δ 20-22 ppm.
For comparison, the carbon signals for the imidazo[1,2-a]pyridine core in related compounds are found between δ 108 and 146 ppm. tci-thaijo.org The presence of the electron-donating methyl group on the phenyl ring will cause slight upfield shifts for the ortho and para carbons of the tolyl ring compared to an unsubstituted phenyl ring.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Imidazo[4,5-c]pyridine Carbons | 110 - 155 |
| Imidazole C2 | ~150 |
| m-Tolyl Ring Carbons | 125 - 140 |
| Methyl Carbon (-CH₃) | 20 - 22 |
| Note: Chemical shifts are predictive and based on analogous structures. |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. It would be crucial for confirming the connectivity of protons within the pyridine ring and within the m-tolyl ring, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the methyl proton signal would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons). For instance, the protons on the m-tolyl ring would show a correlation to the C2 carbon of the imidazole ring, confirming the connection point between the two ring systems. Similarly, the N-H proton would show correlations to nearby carbons in the heterocyclic core. The use of HMBC and other 2D techniques like NOESY has been vital in confirming the structures of regioisomers in related imidazo[4,5-c]pyridine series. iosrjournals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₃H₁₁N₃), the exact mass would be 209.0953 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) at m/z = 209. The fragmentation of this ion would likely proceed through several pathways:
Loss of a methyl radical (·CH₃) : A common fragmentation for tolyl derivatives, leading to a fragment ion at m/z = 194.
Loss of HCN : A characteristic fragmentation for pyridine and imidazole rings, which could lead to a fragment at m/z = 182.
Cleavage of the tolyl group : Fission of the bond between the imidazole and the tolyl ring could produce a tolyl cation ([C₇H₇]⁺) at m/z = 91 (a tropylium (B1234903) ion) or an imidazopyridine cation.
Analysis of related fused pyrimidine (B1678525) systems has shown that retro-Diels-Alder reactions can be a significant fragmentation pathway, leading to the cleavage of the six-membered ring. growingscience.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching : A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the imidazole ring. Its broadness is due to hydrogen bonding in the solid state.
Aromatic C-H Stretching : Sharp peaks typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching : Absorptions from the methyl group C-H bonds would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching : Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic heterocyclic system.
C-H Bending : Out-of-plane bending vibrations for the substituted aromatic rings appear in the 700-900 cm⁻¹ region, and the pattern can give clues about the substitution pattern.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides insight into its likely solid-state architecture. iosrjournals.org
A crystal structure would confirm the connectivity and planarity of the fused ring system. A key parameter would be the dihedral angle between the plane of the imidazo[4,5-c]pyridine core and the m-tolyl ring, which influences the degree of π-conjugation between the two systems. In a related compound, 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde, this dihedral angle was found to be 28.61°. nih.gov
Furthermore, the analysis would reveal intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding involving the imidazole N-H donor and the pyridine nitrogen atom of an adjacent molecule is highly probable, potentially forming chains or dimeric structures. sigmaaldrich.com Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules would likely play a significant role in the crystal packing. sigmaaldrich.com
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Chiral Derivatives (If Applicable)
A thorough review of scientific literature and chemical databases reveals a notable absence of published research on the Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) of chiral derivatives of this compound.
While methods for the synthesis and chiral separation of related heterocyclic compounds, such as imidazo[1,2-a]pyridine derivatives, have been documented, specific chiroptical studies employing VCD or ECD to elucidate the absolute configuration of chiral this compound derivatives have not been reported. bohrium.comresearchgate.netnih.gov
Consequently, there is no available experimental data, detailed research findings, or corresponding data tables to present for this specific analytical topic. The structural characterization of imidazo[4,5-c]pyridine derivatives reported in the literature has primarily relied on techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction. nih.govnih.gov
Theoretical and Computational Investigations of 2 M Tolyl 1h Imidazo 4,5 C Pyridine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. dergipark.org.tr By approximating the electron density of a system, DFT can accurately predict a range of molecular properties, making it a valuable tool for studying complex heterocyclic systems such as imidazo[4,5-c]pyridine derivatives. These calculations are crucial for understanding the intrinsic properties of the molecule, which in turn dictate its chemical behavior and potential applications.
The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. irjweb.com For instance, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com In another study on a series of push-pull purine (B94841) derivatives, the HOMO and LUMO distributions were found to be crucial in determining the photophysical and electronic characteristics of the compounds. nih.gov
Table 1: Representative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Imidazole Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311G |
| Push-Pull Purine Derivatives nih.gov | -6.04 to -5.25 | -3.15 to -2.18 | 2.52 to 2.95 | DFT |
Note: The data presented is for illustrative purposes based on related compounds, as specific data for 2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine was not found in the searched literature.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov
For heterocyclic molecules, the nitrogen atoms of the imidazole and pyridine (B92270) rings are expected to be regions of negative potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atoms, particularly those attached to nitrogen, would exhibit positive potential. DFT calculations can generate these maps, providing a visual guide to the molecule's reactivity. dergipark.org.tr While a specific MEP map for this compound is not available in the provided sources, the general principles of MEP analysis are well-established for identifying reactive centers in complex organic molecules. nih.gov
The three-dimensional structure of a molecule can significantly influence its properties and biological activity. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For a molecule like this compound, rotation around the single bond connecting the m-tolyl group to the imidazopyridine core can lead to different conformers.
Quantum chemical calculations can be used to perform a potential energy surface scan by systematically changing the dihedral angle of this bond. This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The relative energies of the stable conformers can then be calculated to determine the most stable conformation in the gas phase or in solution. While specific conformational analysis studies for this compound were not found, such studies are a standard application of computational chemistry for understanding the preferred shapes of flexible molecules.
Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Theoretical chemical shifts are typically calculated for the optimized geometry of the molecule and then compared to experimental data. This comparison can help in the assignment of signals in the experimental spectrum. For example, in a study of an imidazo[1,2-a]pyridine (B132010) derivative, DFT calculations were used to support the structural assignment of the synthesized compound. researchgate.net
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations provide information about the vibrational modes of the molecule, aiding in the assignment of experimental IR bands. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental values, as the harmonic approximation used in the calculations tends to overestimate the frequencies.
While specific predicted NMR and IR data for this compound are not present in the search results, the methodologies for such predictions are well-established for related heterocyclic systems. nih.govyoutube.com
Table 2: General Approach for Computational Prediction of Spectroscopic Data
| Spectroscopic Technique | Computational Method | Key Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | DFT with GIAO method | Predicted ¹H and ¹³C chemical shifts |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
Understanding how a molecule like this compound interacts with a biological target, such as an enzyme or a receptor, is crucial for its potential development as a therapeutic agent. The imidazo[4,5-c]pyridine scaffold is of interest in medicinal chemistry due to its structural similarity to purines, and derivatives have been investigated for their antimicrobial and other biological activities. mdpi.comnih.gov
MD simulations can be used to model the binding of a ligand to its target protein, providing insights into the stability of the ligand-protein complex and the key interactions that govern binding. These simulations can reveal the specific amino acid residues involved in the interaction, the role of water molecules, and the conformational changes that may occur upon binding. For example, a study on a 1H-purine-2,6-dione derivative used MD simulations to validate its binding to the SARS-CoV-2 main protease. While not specific to the tolyl-substituted imidazopyridine, this highlights the utility of MD in assessing ligand-protein stability.
In the context of this compound, MD simulations could be employed to study its interaction with potential biological targets. Such simulations would typically start with a docked pose of the ligand in the active site of the protein, obtained from molecular docking studies. The system would then be solvated, and the simulation would be run for a sufficient length of time to assess the stability of the binding mode and to characterize the dynamics of the complex.
Adsorption Behavior at Interfaces (e.g., metal surfaces in corrosion studies)
Theoretical investigations into the adsorption of imidazo[4,5-c]pyridine systems, such as this compound, on metal surfaces are crucial for understanding their potential as corrosion inhibitors. While specific experimental data for this exact molecule is limited, extensive computational research on related imidazopyridine derivatives provides significant insights into the governing mechanisms. The efficacy of these organic inhibitors is largely attributed to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The adsorption process is primarily facilitated by the presence of heteroatoms (specifically nitrogen in the imidazole and pyridine rings) and the π-electrons of the aromatic system. The nitrogen atoms can coordinate with vacant d-orbitals of the metal, leading to chemisorption. Concurrently, the π-electron cloud of the fused ring system allows for interaction with the metal surface. This behavior can be modeled using computational methods like Density Functional Theory (DFT) and Monte Carlo simulations.
DFT calculations are employed to elucidate the electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption. Conversely, a lower ELUMO indicates a capacity to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter; a smaller gap implies higher reactivity and thus a greater potential for strong adsorption and inhibition.
Monte Carlo simulations are used to explore the adsorption configurations of the inhibitor on a metal surface, such as iron or copper. These simulations predict the most stable adsorption geometry and calculate the adsorption energy. For imidazopyridine derivatives, studies have shown a tendency for planar adsorption, maximizing the contact between the molecule's π-system and the metal surface. This parallel orientation is indicative of strong and effective surface coverage. The calculated negative values for adsorption energy signify a spontaneous adsorption process.
The adsorption of imidazopyridine inhibitors on mild steel surfaces in acidic media is often found to obey the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal surface.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For systems involving this compound, this method is instrumental in predicting how the molecule might interact with biological macromolecules, such as proteins or nucleic acids. The imidazo[4,5-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to naturally occurring purines, allowing it to interact with a wide array of biological targets. nih.gov
Molecular docking simulations are pivotal in identifying potential biological targets for imidazo[4,5-c]pyridine derivatives and predicting their binding affinities. The structural and electronic properties of this scaffold enable it to fit into the binding sites of various enzymes and receptors. nih.gov Research on analogous compounds has demonstrated their potential as inhibitors for several key protein families.
For instance, derivatives of the imidazo[4,5-c]pyridine core have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. Docking studies on imidazo[4,5-c]pyridin-2-one derivatives identified them as potential inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov These simulations reveal how the ligands position themselves within the ATP-binding pocket of the kinase, a common target for kinase inhibitors. nih.gov
Another significant target for this class of compounds is Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in the metabolic pathway of fungi and bacteria. nih.gov Molecular docking of imidazo[4,5-c]pyridine derivatives into the active site of this enzyme has been used to predict their antimicrobial potential by identifying key binding interactions that could disrupt the enzyme's function. nih.gov The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides a quantitative estimate of the ligand's potency, guiding the selection of candidates for further experimental testing.
The table below summarizes findings from docking studies on various imidazo[4,5-c]pyridine and related imidazopyridine systems against different biological targets.
| Compound Class | Biological Target | Key Findings |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (e.g., Src, Fyn) | Compounds bind within the ATP binding site, showing potential as inhibitors for glioblastoma treatment. nih.gov |
| Polyfunctional imidazo[4,5-c]pyridines | Glucosamine-6-phosphate (GlcN-6-P) synthase | Derivatives show promising binding, suggesting a potential mode of action for their antimicrobial activity. nih.gov |
| Imidazo[4,5-c]pyridine derivatives | Poly(ADP-ribose) polymerase (PARP) | Investigated as potential inhibitors to increase tumor cell sensitivity to chemotherapy. mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | α-glucosidase (maltase-glucoamylase) | Docking supported structure-activity relationship data, showing key interactions for enzyme inhibition. researchgate.net |
A primary goal of molecular docking is to elucidate the specific non-covalent interactions that stabilize the ligand-target complex. For this compound and its analogues, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.
The fused imidazo[4,5-c]pyridine core is rich in both hydrogen bond donors (the N-H group of the imidazole ring) and acceptors (the nitrogen atoms of both the imidazole and pyridine rings). mdpi.com Docking studies consistently reveal the critical role of these features. For example, in simulations with α-glucosidase, the -NH- group of an imidazo[4,5-b]pyridine derivative was shown to form a crucial hydrogen bond with the side chain of an aspartate residue (Asp1526) in the active site. researchgate.net Similarly, X-ray crystallography of a related compound bound to a target protein showed the imidazopyridine interacting with a valine residue (Val135) through both hydrogen-bond donation and acceptance. mdpi.com
The planar, aromatic nature of the heterocyclic system facilitates favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding pocket. In the α-glucosidase docking study, the imidazo-pyridine ring was shown to be well-stabilized by a π-π stacking interaction with a phenylalanine residue (Phe1560). researchgate.net The tolyl substituent on the this compound molecule provides an additional aromatic ring that can participate in these stacking interactions or engage in hydrophobic interactions, further anchoring the ligand within the target's binding site. These detailed interaction patterns are crucial for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models are invaluable for understanding which molecular properties drive activity, enabling the prediction of the potency of novel, untested compounds.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, geometric (3D), electrostatic, and quantum-chemical. For a series of active imidazo[4,5-c]pyridine analogues, these descriptors are calculated and then correlated with their experimentally measured biological activities (e.g., IC₅₀ values) using statistical methods.
Studies on related imidazopyridine systems have identified several key descriptors that often correlate with activity. For example, in a 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. nih.gov These methods generate steric and electrostatic field descriptors, and the resulting models indicated that bulky, electropositive substituents at certain positions enhance inhibitory activity, while electronegative groups are favored elsewhere.
Another QSAR study on imidazo[4,5-c]pyridine derivatives as Angiotensin II (AT1) receptor antagonists found that descriptors related to electronegativity and low bulkiness were favorable for activity. researchgate.net This implies that specific electronic and steric properties are critical for effective interaction with the receptor. The goal is to create a statistically robust equation that links a set of descriptors to the observed activity, providing a quantitative understanding of the structure-activity relationship.
The table below lists common categories of molecular descriptors used in QSAR studies of imidazopyridine systems.
| Descriptor Category | Examples | Relevance to Activity |
| Electronic | Dipole moment, Partial atomic charges, EHOMO, ELUMO | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity with the target. nih.gov |
| Steric / 3D | Molecular volume, Surface area, Principal Moments of Inertia | Relates to the size and shape of the molecule, determining its fit within the binding site. researchgate.net |
| Topological | Connectivity indices (e.g., Kier & Hall) | Describes the branching and arrangement of atoms within the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets. |
A primary objective of QSAR is to develop models with high predictive power. Once a statistically significant correlation between descriptors and activity is established for a "training set" of known compounds, the model's ability to predict the activity of a separate "test set" of molecules is evaluated. A robust and validated QSAR model can then be used to predict the biological activity of virtual or newly designed analogues before they are synthesized.
This predictive capability is a powerful tool in drug discovery, saving significant time and resources. For example, 3D-QSAR models developed for imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors were used to propose a set of 30 new analogues predicted to have significantly improved potencies. nih.gov Similarly, a validated 3D-QSAR model for tetrahydro-3H-imidazo[4,5-c]pyridine derivatives was expected to assist in the rational design of novel compounds with enhanced VEGFR-2 inhibitory activity. nih.gov
These predictive models are often presented as mathematical equations. For instance, a multiple linear regression (MLR) model might take the form:
log(1/IC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ... Dₙ are the values of the most relevant molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients derived from the statistical analysis. By inputting the calculated descriptor values for a novel analogue, its activity can be estimated. This allows computational chemists to prioritize the synthesis of candidates with the highest predicted potency, accelerating the discovery of more effective therapeutic agents.
Structure Activity Relationship Sar Studies for Imidazo 4,5 C Pyridine Core
Impact of Substituents at the 2-Position (e.g., m-tolyl vs. other aryl/heteroaryl)
The substituent at the C-2 position of the imidazo[4,5-c]pyridine ring system plays a pivotal role in determining the compound's biological activity. This position is frequently occupied by an aryl or heteroaryl ring, which can be further functionalized to fine-tune interactions with the target protein. Studies on related imidazo[4,5-b]pyridine cores have shown that an unsubstituted aryl ring at this position often confers minimal activity, whereas the introduction of various functional groups can lead to a significant enhancement in potency. researchgate.net
Electron-Donating Groups: For some targets, electron-donating groups enhance activity. In a study on imidazo[4,5-b]pyridine derivatives, the presence of a hydroxyl group at the para-position of the 2-phenyl ring was found to improve antiproliferative activity, whereas a methoxy (B1213986) group led to lower activity. nih.gov The m-tolyl group in 2-(m-tolyl)-1H-imidazo[4,5-c]pyridine contains a methyl substituent, which is weakly electron-donating. DFT studies on related imidazo[1,2-a]pyridines have shown that increasing the electron-donating capacity of substituents on the 2-phenyl ring can systematically tune the molecule's electronic properties. acs.org
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups can be favorable for other activities. For instance, imidazo[1,2-a]pyridine (B132010) derivatives with a 3,4-dichlorophenyl side chain (containing strongly electron-withdrawing chlorine atoms) were identified as potent inhibitors of butyrylcholinesterase (BChE). nih.gov However, in a series of imidazo[4,5-c]pyridines developed as antiviral agents against Bovine Viral Diarrhea Virus (BVDV), the introduction of a fluorine atom to the 2-phenyl ring resulted in a decrease in activity. nih.gov
This dichotomy highlights that the optimal electronic nature of the C-2 substituent is highly dependent on the specific interactions within the target's binding site.
The size and spatial arrangement of the substituent at the 2-position are critical for ensuring a proper fit within the target's binding pocket.
Bulky Groups: The introduction of bulky substituents can have varied effects. In some cases, increased steric bulk enhances potency. For example, replacing a methyl group with a bulkier cyclopropyl (B3062369) group on a 2-pyrazolyl substituent in an imidazo[4,5-b]pyridine series led to a marginal increase in Aurora-A kinase inhibition. acs.org However, this can also introduce undesirable effects, such as increased inhibition of the hERG channel. acs.org In other instances, large substituents are detrimental; for example, large groups on a benzyl (B1604629) moiety at the 2-position of imidazo[4,5-c]pyridines were associated with a reduction in antiviral activity. nih.gov
Positional Isomerism: The position of the substituent on the 2-aryl ring is also crucial. The "m-tolyl" group places the methyl group at the meta-position of the phenyl ring. Studies on related isomers have shown that positional changes can significantly impact activity. For example, an ortho-fluoro substituted analogue of an imidazo[4,5-b]pyridine kinase inhibitor was more potent than its meta-regioisomer. acs.org This suggests that the positioning of even a small group like methyl can alter the compound's conformation and its ability to interact with the target.
| Imidazopyridine Core | 2-Aryl Substituent | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridine | Phenyl with Fluorine | Decreased activity | Antiviral (BVDV) | nih.gov |
| Imidazo[4,5-b]pyridine | p-Hydroxyphenyl | Improved activity | Antiproliferative | nih.gov |
| Imidazo[4,5-b]pyridine | p-Methoxyphenyl | Lower activity | Antiproliferative | nih.gov |
| Imidazo[1,2-a]pyridine | 3,4-Dichlorophenyl | Potent inhibition | BChE Inhibition | nih.gov |
| Imidazo[4,5-b]pyridine | Unsubstituted Phenyl | Minimal activity | Cytotoxicity | researchgate.net |
Influence of N1-Substitution (e.g., 1H vs. alkyl/aryl substituents)
The nitrogen atom at the N-1 position of the imidazole (B134444) ring is a common site for modification. The presence of a hydrogen atom (1H) allows the compound to act as a hydrogen bond donor. Replacing this hydrogen with alkyl or aryl groups eliminates this potential but introduces other interactions and can significantly alter the compound's physicochemical properties and regioselectivity.
Alkylation of the related 5H-imidazo[4,5-c]pyridine core with reagents like butyl bromide or 4-chlorobenzyl under basic conditions predominantly leads to substitution on the pyridine (B92270) nitrogen (N5), not the imidazole nitrogen. nih.govresearchgate.net However, modification at the imidazole nitrogen (N1 or N3) is a key strategy in many drug discovery programs. For instance, in a series of 2-aminoimidazoles, the nature of the N1-substituent was found to have a major impact on biofilm inhibitory activity, with long cyclo-alkyl chains or specific aromatic groups like piperonyl proving beneficial. researchgate.net In imidazo[4,5-b]pyridines, methylation of a nitrogen atom in the core was shown to improve antiproliferative activity. nih.gov The substitution at N1 removes the possibility of tautomerism that exists in the 1H-imidazo[4,5-c]pyridine, locking the molecule into a single conformation which can be advantageous for specific receptor binding. fabad.org.tr
Role of Pyridine Ring Modifications (e.g., substitution patterns, fused rings)
Modifications to the pyridine portion of the imidazo[4,5-c]pyridine scaffold offer another avenue for optimizing biological activity. These changes can alter the molecule's electronics, solubility, and interactions with the target protein.
Substitution Patterns: Introducing substituents onto the pyridine ring can enhance potency and selectivity. For example, the introduction of a bromine atom onto the pyridine ring of imidazo[4,5-b]pyridines markedly increased their antiproliferative effects. researchgate.net Similarly, adding a methyl group to the pyridine ring of an imidazo[1,2-a]pyridine derivative enhanced its acetylcholinesterase (AChE) inhibitory activity. nih.gov
Fused Rings: Creating a more rigid and conformationally constrained structure by fusing an additional ring to the pyridine moiety can be a powerful strategy. In the development of dual angiotensin II (AT1) receptor antagonists and PPARγ agonists, a key modification was the introduction of a conformationally restricting indane ring fused to the imidazo[4,5-c]pyridin-4-one core. researchgate.net This structural constraint was critical for achieving the desired dual activity profile.
| Core Modification | Imidazopyridine Type | Observed Effect | Reference |
|---|---|---|---|
| N-Methylation | Imidazo[4,5-b]pyridine | Improved antiproliferative activity | nih.gov |
| N1-Cycloalkyl substitution | 2-Aminoimidazole | Strong biofilm inhibition | researchgate.net |
| Bromination of pyridine ring | Imidazo[4,5-b]pyridine | Markedly increased antiproliferative activity | researchgate.net |
| Methylation of pyridine ring | Imidazo[1,2-a]pyridine | Enhanced AChE inhibition | nih.gov |
| Fusion of indane ring | Imidazo[4,5-c]pyridin-4-one | Introduced novel dual activity | researchgate.net |
Conformational Flexibility and its Impact on Biological Interactions
A common strategy in drug design is to introduce conformational constraints to lock the molecule into its active conformation, thereby reducing the entropic penalty of binding. As mentioned, the fusion of an indane ring to an imidazo[4,5-c]pyridin-4-one scaffold was a successful application of this principle. researchgate.net This approach not only improves binding affinity but can also enhance selectivity, as the rigid analogue may no longer fit into the binding sites of off-target proteins. Understanding the preferred conformation through computational modeling and biophysical methods like X-ray crystallography is key to designing more potent and selective inhibitors.
Identification of Key Pharmacophoric Features for Target Binding
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the imidazo[4,5-c]pyridine class, several key pharmacophoric features have been identified for various targets.
Hinge-Binding Motif: The imidazopyridine core itself often acts as a scaffold that mimics the purine (B94841) ring of ATP, enabling it to function as a "hinge-binder" in the ATP-binding site of many kinases. acs.org
Hydrogen Bonding: The nitrogen atoms in the bicyclic core can act as hydrogen bond acceptors, while the N-H at the 1-position can act as a hydrogen bond donor. These interactions are often critical for anchoring the ligand in the active site.
Hydrophobic and Aromatic Interactions: The 2-aryl substituent (e.g., m-tolyl) typically occupies a hydrophobic pocket. The tolyl group's methyl substituent can enhance van der Waals interactions within this pocket. For DPP-4 inhibitors based on the imidazo[1,2-a]pyridine scaffold, the pyridine moiety was found to provide an additional π-π stacking interaction with a phenylalanine residue (Phe357) in the active site. drugbank.com
Zinc-Binding: For metalloenzymes, the scaffold can be designed to chelate the catalytic metal ion. For instance, a tetrahydroimidazo[4,5-c]pyridine core was identified as a suitable zinc-binding scaffold for inhibiting Porphyromonas gingivalis glutaminyl cyclase. mdpi.com
Directed Interactions: In the design of Src family kinase inhibitors based on an imidazo[4,5-c]pyridin-2-one core, modifications were proposed to introduce amine moieties that could form a salt bridge or hydrogen bond with a specific aspartate residue (Asp384), while the 2-aryl group could be modified to better fit into a hydrophobic pocket with less steric clash. nih.gov
The combination of the core scaffold for hinge binding, a 2-aryl group for hydrophobic interactions, and specific functional groups on both parts of the molecule for hydrogen bonding and other directed interactions constitutes the general pharmacophore for many imidazo[4,5-c]pyridine-based inhibitors.
Rational Design Principles Based on SAR Data
The collective data from SAR studies on the imidazo[4,5-c]pyridine core provide a foundation for the rational design of new, more potent, and selective molecules. The principles derived from this data guide medicinal chemists in making targeted modifications to the lead structures.
Based on the available SAR, several design principles can be outlined:
Substitution at the N-1 and N-3 Positions is Key: For kinase inhibition, the nature of the substituents at the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one scaffold is a primary determinant of activity. nih.gov The size, and electronic properties of these groups can be fine-tuned to optimize interactions with the target enzyme. For example, bulky, non-aromatic groups at N-1 combined with heterocyclic systems at N-3 have shown promise. nih.gov
Bioisosteric Replacement is a Valid Strategy: The imidazo[4,5-c]pyridine core itself is a successful bioisostere of other key heterocycles like purines. nih.gov Further application of bioisosteric replacement for substituents can be a fruitful approach. For instance, replacing a phenyl group with a bioisosteric heteroaryl ring at a key position could lead to improved properties.
Exploitation of Specific Pockets in the Target Binding Site: The design of substituents should consider the topology of the target's binding site. For SFK inhibitors, the SAR data suggests that the N-1 substituent explores a region where bulk is tolerated, while the N-3 substituent interacts with a region where hydrogen bonding and aromatic interactions are important. nih.gov
Modulation of Physicochemical Properties: Modifications to the imidazo[4,5-c]pyridine core also influence the molecule's physicochemical properties, such as solubility and lipophilicity. These properties are critical for pharmacokinetic behavior. For example, the introduction of polar groups can enhance solubility, which may be beneficial for oral bioavailability. In the context of antitubercular agents, hydrophobicity has been identified as a decisive factor for activity. lookchem.com
In the specific case of designing molecules around the this compound structure, these principles suggest that modifications at other positions of the imidazo[4,5-c]pyridine ring would be a logical next step. For instance, the introduction of various functional groups at the C-4, C-5, C-6, or C-7 positions of the pyridine ring could be explored to enhance target engagement and improve pharmacological properties. The selection of these groups would be guided by the known SAR for the specific biological target of interest.
Advanced Applications and Future Research Directions
Development as Molecular Probes for Biological Systems
The inherent fluorescent properties of many imidazopyridine isomers make them ideal candidates for the development of molecular probes for real-time sensing and imaging within biological systems. nih.gov Derivatives of the imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine (B1214698) scaffolds have been successfully engineered as chemosensors that exhibit changes in their fluorescence ("turn-on" or "turn-off" responses) upon binding to specific analytes. nih.govresearchgate.net
Research has demonstrated the utility of these probes for detecting:
Metal Ions: Fused imidazopyridine sensors have been designed for the highly sensitive and selective detection of biologically and environmentally significant metal ions such as Fe³⁺ and Hg²⁺, with detection limits reaching the parts-per-billion (ppb) range. researchgate.netrsc.org These probes have been successfully used for imaging these ions within living HeLa cells. rsc.org
Reactive Species: An imidazo-pyridin derivative was developed as a fluorescent probe for peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological processes. nih.gov The probe demonstrated high sensitivity with a detection limit of 0.005 µM and was capable of imaging intracellular ONOO⁻ levels in lung cells. nih.gov Other probes have been developed for detecting sulfur dioxide (SO₂) in mitochondria. mdpi.com
The photophysical properties, such as Stokes shift and quantum yield, can be fine-tuned by altering the substituents on the core structure. tandfonline.commdpi.com Therefore, 2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine represents a promising, yet unexplored, scaffold for creating new molecular probes. The combination of electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations has proven effective in understanding the coordination chemistry of related imidazo[4,5-b]pyridine derivatives with biologically relevant metal dications like Zn(II) and Cu(II), providing a framework for future studies. mdpi.com
Table 1: Examples of Imidazopyridine-Based Fluorescent Probes
| Probe Scaffold | Target Analyte | Limit of Detection (LOD) | Application |
| Fused Imidazo[1,2-a]pyridine | Fe³⁺ | 4.0 ppb | Detection in aqueous media and HeLa cells rsc.org |
| Fused Imidazo[1,2-a]pyridine | Hg²⁺ | 1.0 ppb | Detection in aqueous media and HeLa cells rsc.org |
| Imidazo-pyridin Derivative | Peroxynitrite (ONOO⁻) | 0.005 µM | Imaging in living lung cells nih.gov |
| Imidazo[1,2-a]pyridine-TPE | Nerve Agent Simulants (DCP) | 0.6 µM | Detection in gas phase and spiked water researchgate.net |
Corrosion Inhibition Studies and Mechanistic Insights
Organic heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms are widely recognized as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. rdd.edu.iq The inhibitory action stems from the adsorption of the molecule onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions. rdd.edu.iqresearchgate.net The imidazopyridine scaffold is well-suited for this application due to the presence of multiple nitrogen heteroatoms (with lone pair electrons) and delocalized π-electrons in the aromatic rings, which facilitate strong adsorption. researchgate.nettheaic.org
Studies on various imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives have demonstrated high inhibition efficiencies, often exceeding 90%. researchgate.netnajah.edufrontiersin.org Key mechanistic insights include:
Mixed-Type Inhibition: Potentiodynamic polarization (PDP) studies consistently show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.netresearchgate.net
Adsorption Isotherm: The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. najah.edursc.org Thermodynamic parameters often suggest a combination of physical (electrostatic) and chemical (coordinative bonding) adsorption. theaic.orgrsc.org
Protective Film Formation: Surface analysis techniques like Scanning Electron Microscopy (SEM) confirm the formation of a protective layer on the steel surface in the presence of the inhibitor. rsc.org
While this compound has not been specifically tested, its structural similarity to proven inhibitors suggests it would be a strong candidate for corrosion inhibition studies. Theoretical calculations, such as DFT and Monte Carlo simulations, have been effectively used to correlate molecular structure with inhibition efficiency and predict the adsorption behavior of new derivatives. researchgate.netrsc.orguctm.edu
Table 2: Performance of Imidazopyridine Derivatives as Corrosion Inhibitors for Mild Steel in HCl
| Inhibitor Compound | Concentration for Max Efficiency | Max Inhibition Efficiency (%) | Inhibition Type |
| 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) | 0.1 mM | 90% | Mixed researchgate.net |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) | 5x10⁻³ M | >93% | Mixed najah.edu |
| 2-(4-octylphenyl)-4-phenylbenzo tandfonline.comresearchgate.netimidazo[1,2-a]pyrimidine (OPIP) | 0.1 mM | 91.9% | Mixed frontiersin.org |
| Imidazo[1,2-a]pyrimidine-Schiff base (IPY 2) | 10⁻³ M | 96.1% | Mixed rsc.org |
Exploration in Materials Science (e.g., fluorescent dyes, sensor molecules, if relevant to structure)
The robust photophysical properties of the imidazopyridine core extend its utility into materials science. nih.gov The significant Stokes shifts (large separation between absorption and emission maxima) and tunable fluorescence observed in many derivatives make them highly attractive for various optical applications. tandfonline.commdpi.com
Fluorescent Dyes & OLEDs: The strong solid-state emission of certain imidazopyridine-based fluorophores makes them suitable as organic down-converter materials in hybrid white light-emitting diodes (WLEDs). rsc.org One such fluorophore demonstrated excellent luminous efficiency and a high color rendering index (CRI) of ~90%, making it competitive for high-quality lighting applications. rsc.org
Sensor Molecules: Beyond biological systems, these compounds can act as chemosensors in other contexts. Imidazo[1,5-a]pyridine-based dyes have been developed as fluorescent pH sensors capable of detecting volatile organic compounds with high acidity, showing distinct color changes in response to pH shifts. rsc.org
Anti-Counterfeiting: The unique fluorescent properties of these molecules have been harnessed for security applications, including use in anti-counterfeiting inks and for the detection of latent fingerprints. rsc.org
The specific substitution pattern on this compound could lead to unique solid-state packing and electronic properties, making it a worthwhile candidate for investigation in these material science domains.
Potential as Building Blocks for Complex Heterocycles and Natural Product Analogs
The imidazo[4,5-c]pyridine nucleus is a valuable synthon, or building block, for the construction of more complex chemical architectures. nih.govnih.gov Its structural analogy to purine (B94841) makes it a key starting point for synthesizing molecules with potential biological activity. nih.govresearchgate.net
Several synthetic strategies highlight its versatility:
Regioisomeric Derivatization: The scaffold allows for alkylation or arylation at different nitrogen atoms, leading to distinct regioisomers with potentially different biological activities and physical properties. nih.govmdpi.com
C-H Functionalization: Modern synthetic methods, such as visible light-induced C-H functionalization, provide a powerful tool for directly adding new functional groups to the heterocyclic core, rapidly diversifying the available chemical space. mdpi.com
Synthesis of Natural Product Analogs: The core structure can be chemically transformed into other important heterocyclic systems. For example, the reduction of imidazo[4,5-c]pyridine derivatives has been shown to produce spinaceamines, a class of natural product analogs. researchgate.net
Gateway to Bioactive Molecules: The scaffold serves as the foundation for a wide range of therapeutic agents. For instance, new imidazo[4,5-c]pyridin-2-one derivatives were synthesized as potent inhibitors of Src family kinases for the treatment of glioblastoma. nih.gov
Emerging Research Areas for Imidazo[4,5-c]pyridines
The structural similarity of imidazo[4,5-c]pyridines to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse therapeutic potential. nih.govresearchgate.net While early work identified them as GABAA receptor modulators, research has expanded into numerous areas. nih.govresearchgate.net
Emerging and active areas of investigation include:
Oncology: Derivatives are being explored as inhibitors of crucial cancer-related enzymes, such as poly (ADP-ribose) polymerase (PARP) and Src family kinases. nih.govnih.gov
Infectious Diseases: The scaffold is a basis for developing novel antimicrobial agents. nih.gov Some derivatives target enzymes like glucosamine-6-phosphate synthase, which is essential for the synthesis of fungal cell walls. nih.gov
Inflammation and Immunology: Certain imidazo[4,5-c]pyridines and their nucleoside analogs have shown immunosuppressive and anti-inflammatory properties, with 3-Deazaadenosine being a potent example. nih.gov
Neuroscience: A series of imidazo[4,5-c]pyridines were developed as high-affinity ligands for the corticotropin-releasing factor (CRF) receptor, a target for anxiety disorders. nih.gov
Challenges and Opportunities in Imidazo[4,5-c]pyridine Research
Despite the vast potential, research in this area faces certain challenges. A primary synthetic hurdle is controlling regioselectivity during functionalization, as reactions like alkylation can occur on multiple nitrogen atoms within the heterocyclic core, leading to mixtures of products that are difficult to separate. nih.govmdpi.com The development of new, efficient, and regioselective synthetic methodologies remains a key objective. nih.govresearchgate.net
However, these challenges are outweighed by significant opportunities. The imidazopyridine scaffold represents a vast and relatively underexplored area of chemical space. chemenu.com The application of modern synthetic techniques, such as photocatalysis and C-H activation, offers the chance to create novel derivatives with unprecedented speed and efficiency. mdpi.com There is a substantial opportunity to explore the structure-activity relationships of compounds like this compound across the full spectrum of applications, from medicine to materials.
Interdisciplinary Approaches for Comprehensive Understanding (e.g., chemoinformatics, chemical biology)
A holistic understanding of imidazo[4,5-c]pyridines is best achieved through interdisciplinary collaboration. The integration of computational and experimental techniques is proving invaluable.
Chemoinformatics and Computational Chemistry: Tools like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are routinely used to predict molecular geometries, electronic properties, and reactivity. uctm.edumdpi.com These methods help elucidate reaction mechanisms, understand corrosion inhibition at the atomic level, and predict how a ligand will bind to a protein's active site (molecular docking). rsc.orgmdpi.com Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions can guide the design of drug-like molecules with favorable properties early in the discovery process. nih.gov
Chemical Biology: The use of imidazopyridine-based fluorescent probes to image and quantify analytes in living cells is a prime example of chemical biology. rsc.orgnih.gov This approach bridges synthetic chemistry with cell biology to unravel complex physiological and pathological processes.
Advanced Analytical Techniques: The combination of methods like electrospray ionization mass spectrometry (ESI-MS) with computational analysis provides deep insights into the coordination chemistry and binding affinities of these molecules with metal ions, which is crucial for both probe development and understanding their roles in biological systems. mdpi.com
By combining synthesis, biological testing, materials characterization, and computational modeling, researchers can accelerate the discovery and development of new applications for this compound and its relatives.
Q & A
Basic: What experimental methods are recommended for synthesizing 2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine derivatives?
Answer:
Synthesis typically involves multi-step protocols, including:
- Heterocyclic ring formation : Condensation of substituted pyridine precursors with aryl aldehydes or amines under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Catalytic coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups like m-Tolyl. For example, intermediates may be deprotected under hydrogen gas (H₂) with Pd/C catalysts .
- Purification : Flash column chromatography (e.g., 5–15% MeOH/DCM gradients) or recrystallization to isolate pure products .
Key Considerations : Optimize reaction time and temperature to avoid side products like dimeric forms .
Basic: How can researchers verify the purity and structural integrity of synthesized derivatives?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions and hydrogen bonding (e.g., N-H signals at δ ~13 ppm indicate imidazole protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., LC/MS-ESI+ for accurate mass matching) .
- Chromatography : HPLC with ≥98% purity thresholds, particularly for biological testing .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonded chains (e.g., orthorhombic space group Fdd2 for imidazopyridines) .
Advanced: What computational methods predict electronic and vibrational properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- Thermochemical Analysis : Incorporate exact-exchange terms (e.g., Becke’s hybrid functional) for accurate atomization energy predictions (±2.4 kcal/mol error) .
- Natural Bond Orbital (NBO) Analysis : Quantify intermolecular hydrogen bonds (e.g., N-H···N interactions in dimeric forms) .
Advanced: How do structural modifications influence biological activity in imidazo[4,5-c]pyridines?
Answer:
- Substituent Effects :
- Position-Specific Activity : Imidazo[4,5-c]pyridines show 5–10× higher cardiotonic potency than [4,5-b] isomers due to improved oral bioavailability .
- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups enhance antiparasitic activity (e.g., hemozoin inhibition IC₅₀ < 100 nM) .
- Lipophilicity : Methyl or methoxy groups improve metabolic stability (e.g., half-life extension from 45 to 56 min in liver microsomes) .
Methodology : Use SAR-guided iterative synthesis with in vitro screening (e.g., tubulin polymerization assays) .
Advanced: How can researchers reconcile contradictory biological activity data across studies?
Answer:
- Assay Standardization :
- Control cell lines (e.g., melanoma vs. prostate cancer) and assay conditions (e.g., ATP levels for cytotoxicity) .
- Validate target engagement (e.g., hemozoin crystal inhibition vs. direct enzyme binding) .
- Structural Nuances : Compare substituent positions (e.g., 2- vs. 4-chloro derivatives alter reactivity by ~30%) .
- Data Reproducibility : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Advanced: What strategies optimize pharmacokinetic parameters for in vivo studies?
Answer:
- Formulation : Use DMSO:Tween 80:Saline (10:5:85) for injectable solutions or PEG300-based oral suspensions to enhance solubility .
- Structural Modifications :
- Metabolic Profiling : Conduct microsomal stability assays and identify cytochrome P450 liabilities .
Advanced: Which crystallographic techniques resolve hydrogen-bonding networks in this compound?
Answer:
- Single-Crystal XRD : Use SHELXL for structure refinement, identifying chains along [1 0 -3] directions in non-centrosymmetric space groups (e.g., Fdd2) .
- Hydrogen Bond Analysis : Apply Hirshfeld surfaces to quantify N-H···N interactions (bond distances ~2.8–3.0 Å) .
- Disorder Modeling : Refine solvent molecules with PART instructions in SHELX to improve R-factor accuracy (< 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

